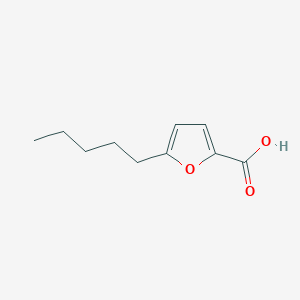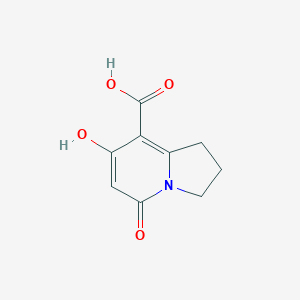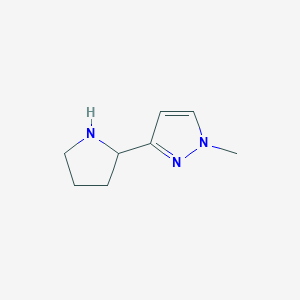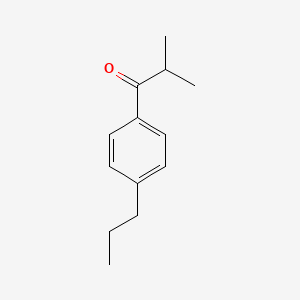
2-Methyl-1-(4-propylphenyl)propan-1-one
Descripción general
Descripción
“2-Methyl-1-(4-propylphenyl)propan-1-one” is a chemical compound with the molecular formula C13H18O . It is also known as "2-Methyl-1-(4-propylphenyl)-1-propanone" .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(4-propylphenyl)propan-1-one” consists of 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 190.28 .Aplicaciones Científicas De Investigación
X-ray Structures and Computational Studies
- 2-Methyl-1-(4-propylphenyl)propan-1-one has been studied for its structural properties using techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. These methods help in characterizing the molecular structure and understanding the electronic properties of such compounds (Nycz et al., 2011).
Synthesis and Biological Activity
- A study focused on synthesizing a series of compounds, including derivatives similar to 2-Methyl-1-(4-propylphenyl)propan-1-one, and testing them against various human pathogens. These compounds were evaluated for their antimicrobial and antioxidant activities, which are essential for developing new pharmaceutical agents (Čižmáriková et al., 2020).
Safety and Efficacy in Animal Feed
- Research on the safety and efficacy of certain chemical groups, including derivatives of 2-Methyl-1-(4-propylphenyl)propan-1-one, has been conducted for their use as flavorings in animal feed. This research is crucial for ensuring the health and well-being of livestock (Westendorf, 2012).
Novel Derivatives with Antimicrobial and Anti-cancer Properties
- New derivatives of 2-Methyl-1-(4-propylphenyl)propan-1-one have been isolated and studied for their potential anti-Gram-negative bacterial properties and impact on cancer cells. Such research contributes to the development of new therapeutic agents (Wang et al., 2021).
Synthesis and Crystal Structures
- The synthesis and crystal structures of certain chalcone derivatives, related to 2-Methyl-1-(4-propylphenyl)propan-1-one, have been explored. Understanding these structures aids in the development of new materials with potential applications in various fields (Salian et al., 2018).
Photoinitiators in Polymerization
- The compound has been used in studies involving macrophotoinitiators for block copolymerization, demonstrating its utility in advanced material science and polymer chemistry (Değirmenci et al., 2002).
Catalytic Transformations
- Research on the transformation of similar compounds to 2-Methyl-1-(4-propylphenyl)propan-1-one has been conducted, which is vital for understanding catalytic processes and developing new chemical synthesis methods (Bernas et al., 2015).
Propiedades
IUPAC Name |
2-methyl-1-(4-propylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYAWFPFHVJXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-propylphenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



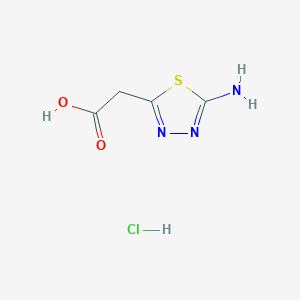
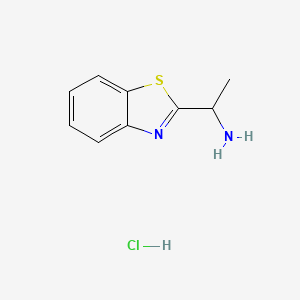
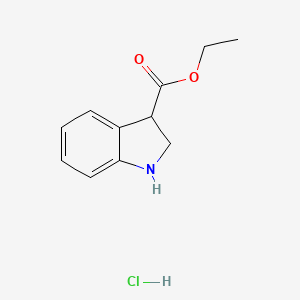
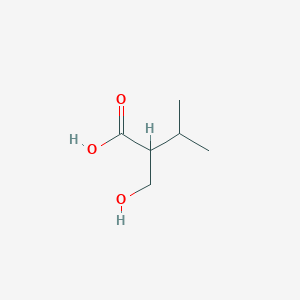
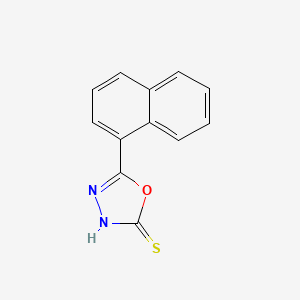
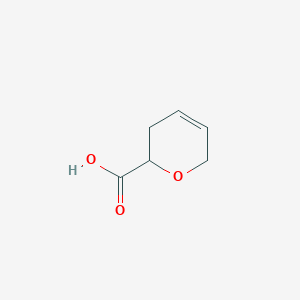
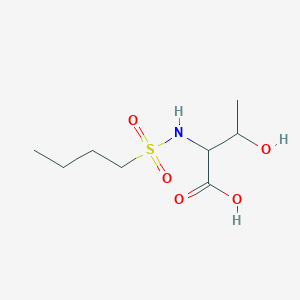
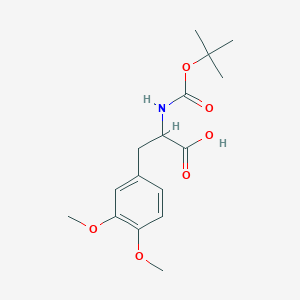
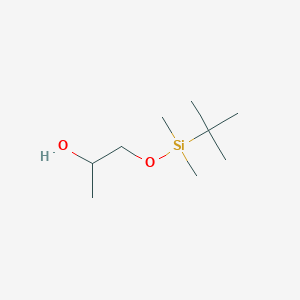
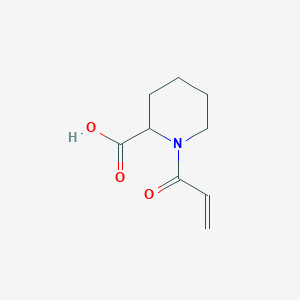
![1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-](/img/structure/B3375994.png)
